tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate
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Overview
Description
tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of di-tert-butyl dicarbonate and a thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or alcohols; reactions are conducted in the presence of a base such as triethylamine in an organic solvent.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products.
Scientific Research Applications
tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1,3-thiazol-2-yl)sulfamoylcarbamate
- tert-butyl (4-ethynylphenyl)carbamate
- tert-butyl N-(2-aminophenyl)carbamate
Uniqueness
tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate is unique due to its specific combination of a thiazole ring and a carbamate group. This structure imparts distinct chemical properties and reactivity compared to other carbamates.
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
tert-butyl N-(1,3-thiazole-2-carbonylamino)carbamate |
InChI |
InChI=1S/C9H13N3O3S/c1-9(2,3)15-8(14)12-11-6(13)7-10-4-5-16-7/h4-5H,1-3H3,(H,11,13)(H,12,14) |
InChI Key |
VVLPZAPXRSDLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=NC=CS1 |
Origin of Product |
United States |
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